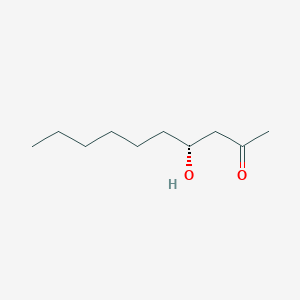
2-Decanone, 4-hydroxy-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Decanone, 4-hydroxy-, (4R)- is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. The (4R) designation indicates the specific configuration of the hydroxyl group on the fourth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanone, 4-hydroxy-, (4R)- can be achieved through several methods. One common approach involves the oxidation of 2-decanol using oxidizing agents such as permanganic acid and copper sulfate in dichloromethane (DCM) . Another method includes the cyclization of tricarbonyl compounds, which is a biomimetic approach often used in the synthesis of polyketides .
Industrial Production Methods
Industrial production of 2-Decanone, 4-hydroxy-, (4R)- typically involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as palladium chloride and cuprous chloride can enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Decanone, 4-hydroxy-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include permanganic acid and copper sulfate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: 2-Decanone or decanoic acid.
Reduction: 2-decanol.
Substitution: Various substituted decanones depending on the nucleophile used.
Scientific Research Applications
2-Decanone, 4-hydroxy-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones and alcohols.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Decanone, 4-hydroxy-, (4R)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbonyl group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Decanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxy-2-pentanone: A shorter chain analog with similar reactivity but different physical properties.
2-Hydroxy-4-decanone: An isomer with the hydroxyl group on the second carbon instead of the fourth.
Uniqueness
2-Decanone, 4-hydroxy-, (4R)- is unique due to its specific chiral configuration and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
918820-35-6 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(4R)-4-hydroxydecan-2-one |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-10(12)8-9(2)11/h10,12H,3-8H2,1-2H3/t10-/m1/s1 |
InChI Key |
RXHDNXZELWCLRL-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCC[C@H](CC(=O)C)O |
Canonical SMILES |
CCCCCCC(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


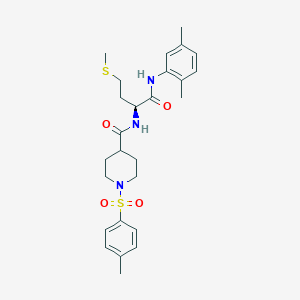
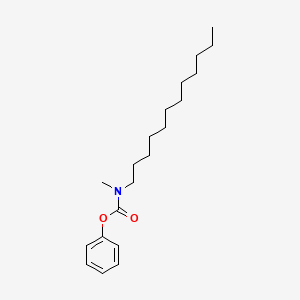
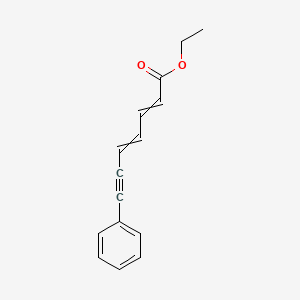
![2,4-Cyclohexadien-1-one, 6-[3-butyl-5-[(1R)-1-hydroxyethyl]-2,6-bis(1-methylethyl)-4(1H)-pyridinylidene]-3-fluoro-, (6E)-](/img/structure/B12617781.png)
![3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12617782.png)
![4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline](/img/structure/B12617789.png)

![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
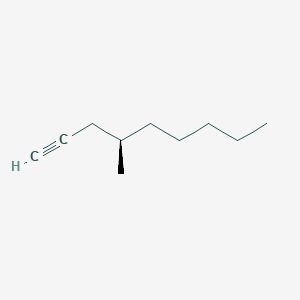

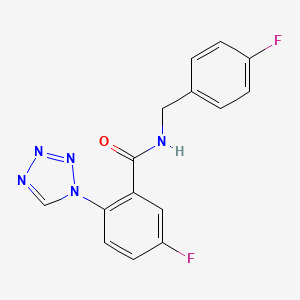
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
